Cas no 14921-37-0 (Benzenamine, 4-propoxy-N-[(4-propoxyphenyl)methylene]-)
14921-37-0 structure
Product Name:Benzenamine, 4-propoxy-N-[(4-propoxyphenyl)methylene]-
CAS-nummer:14921-37-0
MF:C19H23NO2
MW:297.39142537117
CID:1321096
PubChem ID:71354193
Update Time:2025-04-20
Benzenamine, 4-propoxy-N-[(4-propoxyphenyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-propoxy-N-[(4-propoxyphenyl)methylene]-
- N,1-bis(4-propoxyphenyl)methanimine
- DTXSID70778880
- (E)-N,1-Bis(4-propoxyphenyl)methanimine
- 14921-37-0
- 4-propoxy-N-[(4-propoxyphenyl) methylene]benzenamine
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- Inchi: 1S/C19H23NO2/c1-3-13-21-18-9-5-16(6-10-18)15-20-17-7-11-19(12-8-17)22-14-4-2/h5-12,15H,3-4,13-14H2,1-2H3/b20-15+
- InChI-sleutel: UEDJHMZOYZMVKF-HMMYKYKNSA-N
- LACHT: O(C1C=CC(/C=N/C2C=CC(=CC=2)OCCC)=CC=1)CCC
Berekende eigenschappen
- Exacte massa: 297.172878976g/mol
- Monoisotopische massa: 297.172878976g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 8
- Complexiteit: 303
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 30.8Ų
Benzenamine, 4-propoxy-N-[(4-propoxyphenyl)methylene]- Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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